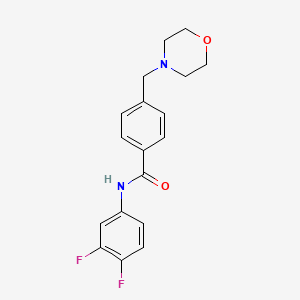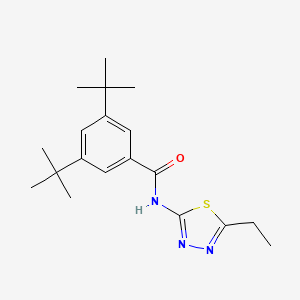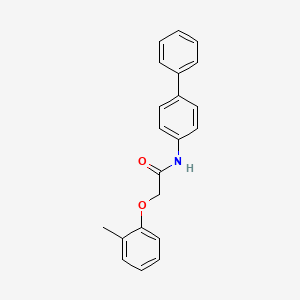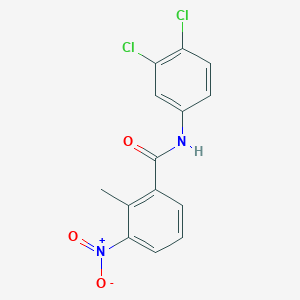
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, also known as CHMPD, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmaceuticals. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. By inhibiting these enzymes, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. Additionally, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in lab experiments is that it has been shown to exhibit multiple biochemical and physiological effects, making it a versatile compound for investigating various research questions. However, one limitation is that the mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione. One potential avenue is to investigate its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, which may lead to the development of more effective treatments for pain, inflammation, and fever. Finally, future studies could investigate the potential use of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione involves the reaction of 2-hydroxy-4-methylacetophenone with 2-chlorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been studied for its potential applications in various fields of medicine and pharmaceuticals. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever. Additionally, 1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-6-7-12(14(18)8-10)16(20)9-15(19)11-4-2-3-5-13(11)17/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAJYRFJCYRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)

![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
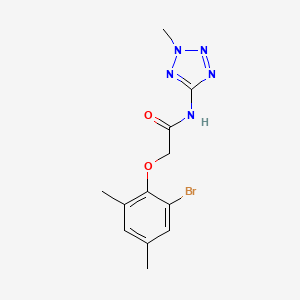
![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)
